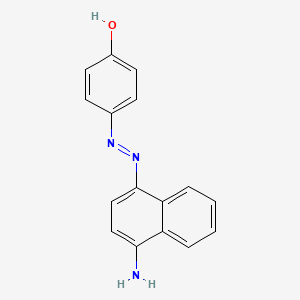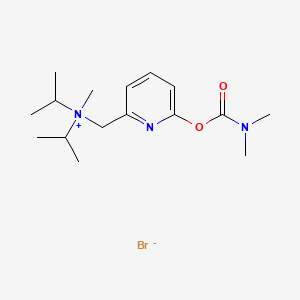
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) is a complex organic compound with a unique structure that combines a pyridine ring, an ammonium group, and a carbamate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) typically involves multiple steps, starting with the preparation of the pyridine derivative. The process may include:
Formation of the Pyridine Derivative: This step involves the reaction of 3-hydroxy-2-pyridine with suitable reagents to introduce the desired functional groups.
Ammonium Group Introduction:
Carbamate Ester Formation: Finally, the carbamate ester is formed by reacting the intermediate with dimethylcarbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a wide range of derivatives.
Aplicaciones Científicas De Investigación
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The ammonium group can form ionic bonds with negatively charged sites, while the carbamate ester can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.
Comparación Con Compuestos Similares
Similar Compounds
- Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium chloride dimethylcarbamate (ester)
- Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium iodide dimethylcarbamate (ester)
Uniqueness
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromide ion, in particular, can influence its reactivity and interactions compared to similar compounds with different halides.
Propiedades
| 66941-38-6 | |
Fórmula molecular |
C16H28BrN3O2 |
Peso molecular |
374.32 g/mol |
Nombre IUPAC |
[6-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-methyl-di(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C16H28N3O2.BrH/c1-12(2)19(7,13(3)4)11-14-9-8-10-15(17-14)21-16(20)18(5)6;/h8-10,12-13H,11H2,1-7H3;1H/q+1;/p-1 |
Clave InChI |
RQCPUIJRXMYHEU-UHFFFAOYSA-M |
SMILES canónico |
CC(C)[N+](C)(CC1=NC(=CC=C1)OC(=O)N(C)C)C(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


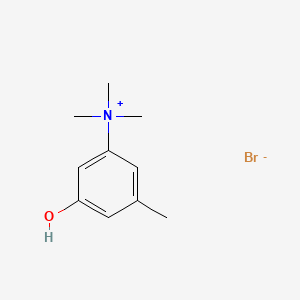

![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
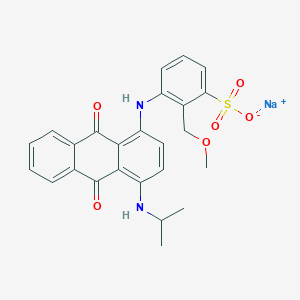
![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
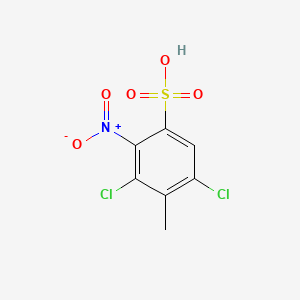
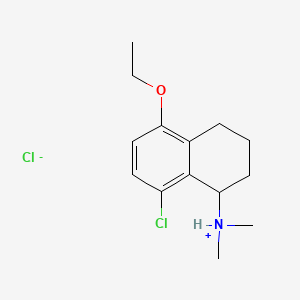
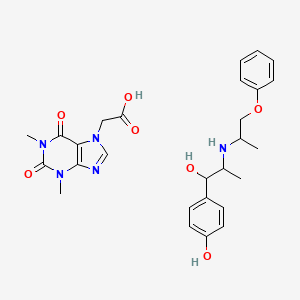


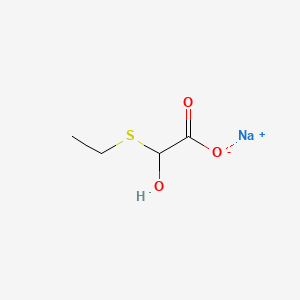
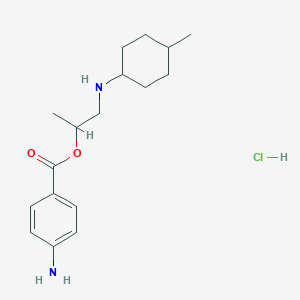
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
